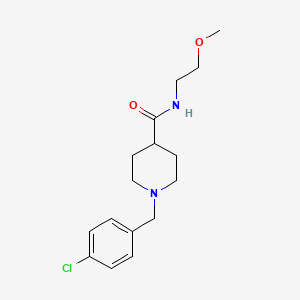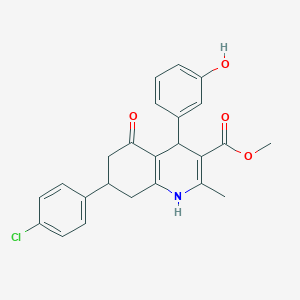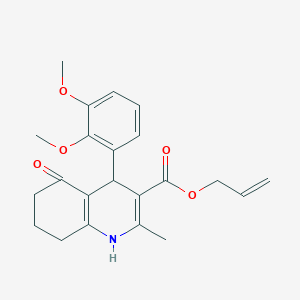
1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide, also known as ABT-594, is a synthetic compound that belongs to the class of analgesic drugs. It was initially developed by Abbott Laboratories as a potential treatment for chronic pain. ABT-594 is known for its potent analgesic effects, which are mediated through a unique mechanism of action.
Mécanisme D'action
1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide acts on the nicotinic acetylcholine receptors (nAChRs) in the central nervous system. It selectively activates the α3β4 and α4β2 nAChRs, which are involved in pain modulation. This activation leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which modulate pain perception.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has been shown to produce potent analgesic effects in animal models of pain. It has also been shown to produce antidepressant-like effects and reduce drug-seeking behavior in animal models of addiction. 1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has a relatively short half-life and is rapidly metabolized in the body.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has several advantages for laboratory experiments. It is a potent and selective agonist of nAChRs, which makes it an ideal tool for studying the role of these receptors in pain modulation. However, 1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has a short half-life, which can make it challenging to use in experiments that require prolonged exposure to the drug.
Orientations Futures
There are several potential future directions for research on 1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide. One area of interest is the development of more potent and selective nAChR agonists. Another area of interest is the use of 1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide in combination with other drugs to enhance its analgesic effects. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide and its potential use in treating addiction and depression.
In conclusion, 1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide is a synthetic compound that has shown promise as a potential treatment for chronic pain, addiction, and depression. Its unique mechanism of action and potent analgesic effects make it an ideal tool for studying pain modulation. Further research is needed to fully understand the potential of 1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide and to develop more effective treatments for pain and other related conditions.
Méthodes De Synthèse
The synthesis of 1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide involves several steps, including the reaction of 4-chlorobenzyl chloride with N-(2-methoxyethyl)piperidine, followed by the addition of carboxamide. The final product is obtained through purification and crystallization. This synthesis method has been well-established and is widely used in laboratories.
Applications De Recherche Scientifique
1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has been extensively studied for its potential use as an analgesic drug. It has been shown to be effective in treating various types of pain, including neuropathic pain, inflammatory pain, and acute pain. 1-(4-chlorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has also been studied for its potential use in treating addiction and depression.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-21-11-8-18-16(20)14-6-9-19(10-7-14)12-13-2-4-15(17)5-3-13/h2-5,14H,6-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMHNZSIBFJXOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCN(CC1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-N-(2-methoxyethyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(aminocarbonyl)-2-(2-ethoxyphenyl)vinyl]benzamide](/img/structure/B4882245.png)

![N-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]carbonothioyl}-1-adamantanecarboxamide](/img/structure/B4882253.png)
![1-[(4-chlorophenoxy)acetyl]-4-cyclohexylpiperazine oxalate](/img/structure/B4882264.png)
![N-(4-bromophenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B4882267.png)



![dimethyl 2-{[(2,3,6-trimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4882307.png)
![N~1~-(4-chlorobenzyl)-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4882311.png)
![N-[4-(acetylamino)phenyl]-2-(3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanamide](/img/structure/B4882313.png)
![2-chloro-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B4882329.png)
![N-cyclohexyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4882333.png)
![N-(3-furylmethyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B4882341.png)